Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate

Description

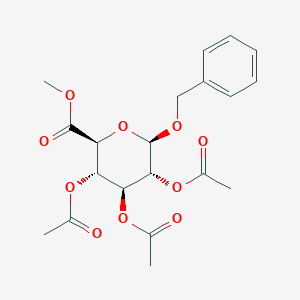

Benzyl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate (CAS: 3080-47-5) is a carbohydrate derivative widely used in organic synthesis and glycochemistry research. Its structure comprises a β-D-glucopyranosiduronic acid core with a benzyl group at the anomeric position, a methyl ester at the C6 carboxyl group, and acetyl protecting groups at the C2, C3, and C4 hydroxyls. The molecular formula is C20H24O10 (molecular weight: 424.4 g/mol) .

This compound serves as a critical intermediate in studying glycosylation mechanisms, glucuronidation processes, and the stereoelectronic effects of aromatic substituents on carbohydrate reactivity . Its triacetyl groups enhance stability during synthetic modifications, making it ideal for controlled deprotection strategies .

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-11(21)27-15-16(28-12(2)22)18(29-13(3)23)20(30-17(15)19(24)25-4)26-10-14-8-6-5-7-9-14/h5-9,15-18,20H,10H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZIUMCUDYOPQO-KVIJGQROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443600 | |

| Record name | Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3080-47-5 | |

| Record name | Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: Methylation and Benzylation of Glucuronic Acid

Glucuronic acid derivatives are first methylated at the carboxyl group to form methyl esters. For example, treatment of benzyl 2,3-di-O-benzyl-β-D-glucopyranoside with diazomethane selectively methylates the uronic acid carboxyl group, yielding methyl esters without disturbing benzyl ethers. Concurrently, benzyl groups are introduced via nucleophilic substitution using benzyl bromide in the presence of silver oxide, protecting secondary hydroxyls at positions 2 and 3.

Acetylation of Residual Hydroxyl Groups

The remaining hydroxyl group at position 4 is acetylated using acetic anhydride in pyridine. This step ensures complete protection of all reactive hydroxyls, forming the triacetate derivative. Reaction conditions (e.g., 0°C for 24 hours) are critical to avoid acyl migration or over-acetylation.

Glycal-Based Synthetic Pathways

Alternative routes employ glycals—unsaturated carbohydrate derivatives—as starting materials. These methods exploit the reactivity of the glycal double bond for stereoselective glycosylation.

C-Glycoside Formation via Glycal Alkylation

Glycals such as 3,4-di-O-acetyl-D-galactal undergo nucleophilic attack by alkyl-metal reagents (e.g., AlMe3) in the presence of TiCl4. This reaction forms trans-dimethyl C-glycosides with high stereoselectivity, as demonstrated in the synthesis of hongconin analogues. The benzyl group is subsequently introduced via hydrogenolysis of intermediate benzyl ethers.

Oxidative Functionalization of Glycals

Oxidation of glycals using potassium bichromate converts primary alcohols to carboxylic acids, enabling the formation of glucuronic acid derivatives. Subsequent esterification with diazomethane and acetylation yields the target compound.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Advantages |

|---|---|---|---|---|

| Glucuronic Acid Route | Benzyl glucopyranoside | Methylation, benzylation, acetylation | 60–70% | High reproducibility |

| Glycal Alkylation | 3,4-Di-O-acetyl-D-galactal | C-glycosylation, oxidation | 50–55% | Stereoselective control |

| Oxidative Functionalization | D-Galactal | Oxidation, esterification | 45–50% | Avoids toxic reagents (e.g., TiCl4) |

The glucuronic acid route offers higher yields but requires stringent protection/deprotection sequences. Glycal-based methods provide superior stereochemical outcomes but involve hazardous reagents like TiCl4.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Esterification with diazomethane proceeds optimally in anhydrous dichloromethane at −20°C, minimizing side reactions. Acetylation reactions, however, require room-temperature conditions in pyridine to ensure complete acetyl group incorporation without degrading acid-sensitive benzyl ethers.

Catalytic Systems

Lewis acids like titanium tetrachloride (TiCl4) are indispensable for glycal alkylation, coordinating to the glycal oxygen and directing nucleophilic attack. However, stoichiometric amounts of TiCl4 lead to side products, necessitating precise stoichiometric control.

Challenges in Purification and Characterization

Chromatographic Separation

Reaction mixtures often contain regioisomers due to incomplete acetylation or benzylation. Flash chromatography using hexane/ethyl acetate gradients (7:3 to 1:1) resolves these isomers, with the target compound eluting at Rf 0.4–0.5.

Spectroscopic Confirmation

-

NMR : The β-configuration is confirmed by a J1,2 coupling constant of 7–8 Hz in the 1H NMR spectrum. Acetyl methyl groups resonate as singlets at δ 2.05–2.10 ppm.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 424.4 [M+H]+, consistent with the molecular formula C20H24O10.

Industrial and Research Applications

The compound’s stability under acidic conditions makes it ideal for solid-phase oligosaccharide synthesis. Its benzyl group is selectively removable via hydrogenolysis, enabling sequential deprotection in multi-step glycosylations. Recent studies highlight its utility in synthesizing heparin analogues with anticoagulant properties .

Chemical Reactions Analysis

Types of Reactions

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate exerts its effects involves interactions with specific molecular targets and pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The glucopyranosiduronic acid moiety can interact with carbohydrate-binding proteins, influencing various biological processes.

Comparison with Similar Compounds

Substituent Variations in Aromatic Moieties

- 2-Benzyloxy-4-benzaldehyde β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate (CAS: 62346-08-1, C27H28O12): Features a benzaldehyde substituent on the aromatic ring, enhancing electrophilic reactivity for nucleophilic addition reactions. Molecular weight: 544.5 g/mol. Applications: Used in probing electronic effects of aromatic aldehydes on glucuronic acid derivatives .

- 4-Hydroxymethyl-2-nitrophenyl-β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate (CAS: Not provided, C24H27NO14): Contains a nitro group and hydroxymethyl substituent, enabling photolabile or redox-responsive applications. Synthesized via silver oxide-mediated coupling in acetonitrile .

Ester and Protecting Group Modifications

- β-D-Glucopyranosiduronic Acid Propyl Methyl Ester 2,3,4-Triacetate (CAS: 1373360-92-9, C16H24O10): Propyl ester replaces the benzyl group, altering lipophilicity (LogP: ~5.85) and solubility in non-polar solvents . Molecular weight: 376.36 g/mol.

- Methyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate (CAS: 34213-34-8, C14H20O10): Lacks aromatic substituents, simplifying its use in metabolic studies of glucuronide conjugates .

Bioconjugation and Pharmaceutical Derivatives

- Dihydro Ferulic Acid 4-O-β-D-Glucuronide Triacetate Dimethyl Ester (CAS: Not provided, C24H30O13): Conjugated to dihydro ferulic acid, a phenolic antioxidant. Used as a standard in pharmacokinetic studies of polyphenol metabolites .

- β-D-Glucopyranosiduronic Acid, 2-Amino-4-(hydroxymethyl)phenyl, Methyl Ester 2,3,4-Triacetate (ADC-L-1025): Contains an amino-hydroxymethylphenyl group for site-specific antibody-drug conjugation (ADC) via β-glucuronidase cleavage .

Steroid and Alkaloid Conjugates

- Androsterone β-D-Glucuronide Triacetate Methyl Ester (CAS: Not provided, C34H46O12): Androsterone (a steroid) linked via glucuronic acid, relevant in hormone metabolism and detoxification studies . Molecular weight: 678.7 g/mol.

- Irinotecan Metabolite (SN-38) Glucuronide Triacetate (CAS: Not provided): Derived from the anticancer drug irinotecan, this prodrug releases SN-38 upon enzymatic deconjugation .

Comparative Data Table

Biological Activity

Benzyl β-D-glucopyranosiduronic acid methyl ester triacetate (also referred to as benzyl β-D-glucuronide) is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug delivery systems and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

- Molecular Formula : C15H18O8

- Molecular Weight : 342.30 g/mol

- CAS Number : 229977-57-5

- Purity : Typically ≥ 95%

Benzyl β-D-glucopyranosiduronic acid methyl ester triacetate functions primarily as a glucuronide linker in bioconjugation processes. The glucuronidation process is crucial for enhancing the solubility and bioavailability of various therapeutic agents. The compound can facilitate the transport of drugs across biological membranes by conjugating with hydrophobic drugs, thereby improving their pharmacokinetic profiles.

Key Mechanisms:

- Bio-conjugation : Serves as a linker for antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of targeted therapies.

- Metabolic Activation : Glucuronides often undergo hydrolysis in vivo, releasing active drug moieties that exert therapeutic effects.

1. Anticancer Properties

Research has demonstrated that glucuronidated compounds exhibit significant anticancer activities. Benzyl β-D-glucopyranosiduronic acid methyl ester triacetate has been explored for its potential in enhancing the efficacy of chemotherapeutic agents through targeted delivery mechanisms.

- Case Study : In a study involving ADCs targeting the Epidermal Growth Factor Receptor (EGFR), the incorporation of glucuronide linkers was shown to improve the selectivity and reduce off-target effects, resulting in enhanced tumor regression in preclinical models .

2. Neuroprotective Effects

The compound has been implicated in neuroprotective activities, particularly in models of neurodegeneration. Glucuronidation plays a role in modulating the bioavailability of flavonoids, which are known for their neuroprotective properties.

- Research Findings : A study highlighted that glucuronidated flavonoids can cross the blood-brain barrier and exhibit protective effects against oxidative stress, potentially contributing to cognitive resilience .

3. Anti-inflammatory Activity

Benzyl β-D-glucopyranosiduronic acid methyl ester triacetate has been associated with anti-inflammatory effects, likely through its ability to modulate immune responses via glucuronidation pathways.

- Study Insights : Research indicates that glucuronidated compounds can reduce pro-inflammatory cytokine production, suggesting a mechanism by which they may alleviate conditions such as arthritis and other inflammatory diseases .

Comparative Analysis of Biological Activities

Q & A

Q. What is the role of Benzyl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate in synthesizing glucuronide metabolites?

This compound serves as a protected intermediate in glucuronidation reactions, enabling the synthesis of phase II drug metabolites. The benzyl and acetyl groups shield reactive hydroxyl and carboxylic acid moieties, ensuring regioselective glycosylation. Post-synthesis, deprotection (e.g., hydrogenolysis for benzyl groups, alkaline hydrolysis for acetates) yields the free glucuronide. This method is critical for preparing reference standards for metabolites like Exemestane-d3 glucuronide .

Q. How is the stereochemical configuration of this compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm stereochemistry. Key signals include the anomeric proton (δ 4.5–5.5 ppm, doublet with J = 7–8 Hz for β-configuration) and acetyl methyl protons (δ 2.0–2.1 ppm). X-ray crystallography may further resolve ambiguities in complex derivatives, such as steroid conjugates .

Q. What analytical techniques are recommended for assessing purity?

High-Performance Liquid Chromatography (HPLC) with C18 columns (e.g., 5 μm, 250 × 4.6 mm) and UV detection at 210–254 nm is standard. For higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) in positive ion mode identifies impurities via molecular ion peaks (e.g., m/z 525.5 for the parent compound) .

Q. How does acetylation influence the compound’s reactivity?

Acetylation blocks hydroxyl groups, preventing undesired side reactions (e.g., oxidation or glycosidic bond cleavage) during synthesis. The triacetate group also enhances solubility in organic solvents like dichloromethane, facilitating coupling reactions with hydrophobic substrates (e.g., steroids) .

Advanced Research Questions

Q. How can glycosylation yields be optimized using this compound?

Yields depend on the activation of the glycosyl donor. Use Lewis acids (e.g., BF₃·Et₂O) to stabilize the oxocarbenium ion intermediate. Anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) minimize hydrolysis. For steroidal substrates, pre-activation with silver triflate improves coupling efficiency .

Q. How do researchers address low yields in glucuronide conjugation?

Common issues include incomplete deprotection or competing side reactions. Troubleshooting steps:

Q. What strategies resolve co-eluting impurities in HPLC analysis?

Implement gradient elution (e.g., 10–90% acetonitrile in 20 min) to separate structurally similar impurities. Orthogonal methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair chromatography (e.g., with 0.1% formic acid) improve resolution. MS/MS fragmentation patterns further distinguish isobaric species .

Q. How is the compound’s stability evaluated under physiological conditions?

Conduct hydrolysis studies in buffers (pH 1–8) at 37°C. Monitor degradation via HPLC: acetyl group hydrolysis (retention time shifts) and glucuronide ring-opening (new peaks at m/z 299.2). Stability in plasma is assessed by incubating with esterases and analyzing time-dependent metabolite formation .

Q. What role does this compound play in studying drug metabolism?

It mimics endogenous glucuronidation, enabling in vitro studies of UDP-glucuronosyltransferase (UGT) enzyme kinetics. Researchers incubate it with UGT isoforms (e.g., UGT1A1, UGT2B7) and NADPH to quantify metabolite formation via LC-MS, providing insights into metabolic clearance pathways .

Q. How are synthetic analogs validated for biological activity?

Analogs are screened in enzyme inhibition assays (e.g., UGT inhibition) and cell-based models (e.g., hepatocytes). Dose-response curves (IC₅₀ values) and molecular docking simulations (using software like AutoDock) correlate structural features (e.g., acetyl placement) with activity. Confirmation via in vivo pharmacokinetic studies in rodent models is standard .

Data Contradictions and Methodological Considerations

- Contradictory Solubility Data : Some studies report solubility in polar aprotic solvents (e.g., DMSO), while others note limited solubility. This discrepancy arises from varying acetyl protection levels. Pre-solubilization in warm DMSO (40°C) followed by dilution in aqueous buffers is recommended .

- Stereochemical Purity in Synthesis : Racemization during glycosylation can occur if reaction temperatures exceed 0°C. Low-temperature (−20°C) conditions and chiral HPLC (e.g., Chiralpak IA column) ensure enantiomeric excess >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.